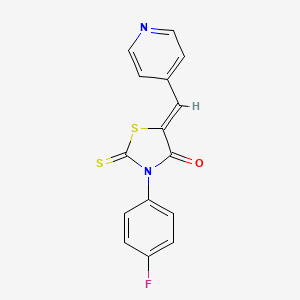

3-(4-Fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(4-fluorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2OS2/c16-11-1-3-12(4-2-11)18-14(19)13(21-15(18)20)9-10-5-7-17-8-6-10/h1-9H/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBFBKDDMIQGPQ-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=NC=C3)SC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with a haloketone under basic conditions.

Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

Formation of Pyridylmethylene Group: The pyridylmethylene group is formed through a condensation reaction between a pyridine aldehyde and the thiazolidinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Core Reactivity of the Thiazolidinone Scaffold

The thiazolidin-4-one ring exhibits three primary reactive sites (Fig. 1):

-

C2 (thioxo group) : Nucleophilic substitution or oxidation

-

C5 (exocyclic double bond) : Michael addition or cycloaddition

-

N3 (arylamino group) : Electrophilic substitution

Key reactions observed in analogs (e.g., 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones ):

4-Fluorophenyl Substituent

-

Electrophilic aromatic substitution :

4-Pyridylmethylene Group

-

Cycloaddition :

-

Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions.

-

-

Hydrolysis :

-

Acidic conditions cleave the methylene bridge, yielding 4-pyridinecarbaldehyde and thiazolidinone fragments.

-

Synthetic Modifications for Biological Activity

Modifications at C5 and N3 enhance kinase inhibition (e.g., DYRK1A, IC₅₀ < 1 μM ):

-

C5 substituent variations :

Substituent DYRK1A IC₅₀ (μM) Selectivity vs. CK1 4-Pyridylmethylene 0.033 >300-fold 2,4-Dichlorobenzylidene 0.47 10-fold 1,3-Benzodioxol-5-yl 0.85 50-fold -

N3 modifications :

-

Replacement of 4-fluorophenyl with morpholine increases solubility but reduces potency (IC₅₀ = 1.2 μM).

-

Mechanistic Insights from Molecular Docking

-

The 4-pyridylmethylene group forms π-π interactions with Phe₃₁₈ in DYRK1A’s ATP-binding pocket .

-

The thioxo group participates in hydrogen bonding with Lys₃₀₀ .

Comparative Reactivity Table

| Reaction | 3-(4-Fluorophenyl) Derivative | 3-Morpholin-4-yl Analog |

|---|---|---|

| Nucleophilic Substitution | Faster (due to electron-withdrawing -F) | Slower |

| Oxidative Stability | Moderate | High |

| Solubility in H₂O | Low (logP = 2.8) | Improved (logP = 1.5) |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is C13H10FN3OS2, with a molecular weight of approximately 295.36 g/mol. The compound features a thiazolidine ring which is known for its reactivity and ability to form various derivatives.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that derivatives of thiazolidinones exhibit significant antibacterial and antifungal activities. The presence of the fluorophenyl and pyridylmethylene groups enhances the compound's interaction with biological targets, making it a candidate for further development as an antibiotic or antifungal drug .

Anticancer Activity

Research has shown that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancers. These studies suggest that such compounds may act by disrupting cellular pathways involved in cancer progression .

Enzyme Inhibition

Thiazolidinones have been studied for their ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, they may inhibit kinases involved in cell signaling pathways related to cancer and inflammation. The mechanism often involves the binding of the compound to the active site of the enzyme, blocking substrate access .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of thiazolidinone derivatives for their antimicrobial properties against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl and pyridyl groups could enhance antimicrobial activity .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazolidinones, researchers synthesized several derivatives and tested them against multiple cancer cell lines. The findings revealed that certain derivatives showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity. The structural modifications were essential for optimizing their efficacy .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

Pathway Modulation: It can modulate pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinone Derivatives

Substituent Variations and Structural Features

The biological and physicochemical properties of thiazolidinones are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects: The 4-fluorophenyl group (electron-withdrawing) in the target compound enhances electrophilicity at the thiazolidinone core compared to 4-hydroxyphenyl (electron-donating) analogs .

- Solubility : Hydroxy-substituted analogs (e.g., 2-hydroxybenzylidene) exhibit higher polarity but may form less stable crystals due to hydrogen-bonding competition with solvents .

Table 2: Property and Activity Comparison

*LogP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity : The target compound’s higher LogP (~3.2) compared to hydroxy-substituted analogs suggests improved membrane permeability .

- Biological Activity : Fluorine and pyridyl groups correlate with enhanced enzyme inhibition (e.g., FabI in malaria parasites) due to optimized hydrophobic and polar interactions .

Biological Activity

3-(4-Fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention due to its potential biological activities. This article focuses on its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The synthesis typically employs conditions that optimize yield and purity, often involving solvents and catalysts that facilitate the reaction.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties, enzyme inhibition, and potential antimicrobial effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of 2-thioxo-1,3-thiazolidin-4-one exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3g | Caco2 | <10 |

| 3g | HCT116 | <10 |

| 3c | HCT116 | 12 |

| 5r | PC3 | >25 |

These results indicate that certain structural modifications can enhance the anticancer efficacy of thiazolidinone derivatives.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific kinases implicated in cancer progression. For example, several derivatives have been identified as potent inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), with IC50 values indicating sub-micromolar activity . The presence of the fluorophenyl and pyridylmethylene groups is thought to enhance binding affinity to the target enzyme.

Table 2: Enzyme Inhibition Data

| Compound Name | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3c | DYRK1A | 0.064 |

| 3g | DYRK1A | 0.090 |

The mechanism of action of thiazolidinone derivatives involves their interaction with biological targets such as enzymes and receptors. The thiazolidine ring structure allows for hydrogen bonding and hydrophobic interactions with target sites, which can lead to inhibition of enzymatic activity or modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone compounds:

- Case Study 1 : A study on a related thiazolidinone demonstrated significant cytotoxic effects on breast cancer cell lines, supporting further exploration into structural analogs like this compound for targeted cancer therapies .

- Case Study 2 : Another investigation revealed that modifications in the substituents on the thiazolidine ring could lead to enhanced antifungal activities against various strains, suggesting a broader spectrum of biological activity than previously recognized .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted arylidene precursors and thiosemicarbazides or chloroacetic acid derivatives. For example, describes a general method using 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and sodium acetate in DMF/acetic acid under reflux. Adjusting substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) requires optimizing stoichiometry and reaction time. Microwave-assisted synthesis ( ) can enhance yield and stereochemical control (e.g., Z-geometry stabilization) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. and detail refinement using SHELX (e.g., SHELXL for small-molecule refinement) . Programs like WinGX and ORTEP-3 ( ) aid in visualizing hydrogen-bonding networks and molecular packing. For example, hydrogen bonds (C–H⋯π, S(6) motifs) stabilize dimeric structures in related thiazolidinones .

Q. What analytical techniques validate the purity and identity of the synthesized compound?

- Methodological Answer :

- HPLC/GC-MS : To assess purity (>95% threshold).

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., 4-fluorophenyl vs. pyridylmethylene groups).

- FT-IR : Identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches.

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-fluorophenyl, pyridylmethylene) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs (Table 1). shows that electron-withdrawing groups (e.g., 4-F) enhance kinase inhibition (e.g., DYRK1A IC₅₀ < 0.1 µM), while pyridyl groups improve solubility and target binding. Computational docking (e.g., AutoDock Vina) can predict interactions with active sites, validated by enzymatic assays .

Table 1 : Substituent Effects on Kinase Inhibition (Adapted from )

| Substituent (R₁/R₂) | Target Kinase | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 4-Hydroxyphenyl / Pyridyl | DYRK1A | 0.028 | Enhanced H-bonding with ATP pocket |

| 4-Methoxyphenyl / Furyl | GSK3α/β | 0.45 | Reduced steric hindrance |

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered methyl groups)?

- Methodological Answer : Disorder in crystal structures (e.g., ) is addressed via:

- Multi-conformer refinement : Using SHELXL to model partial occupancy (e.g., 58:42 ratio for methyl H-atoms).

- Low-temperature data collection : Reduces thermal motion artifacts.

- DFT calculations : Validate energetically favorable conformers .

Q. How can hydrogen-bonding patterns be systematically analyzed to predict molecular packing?

- Methodological Answer : Graph set analysis ( ) categorizes hydrogen bonds into motifs (e.g., R₂²(7) rings). Software like Mercury (CCDC) visualizes interactions, while CrystalExplorer computes Hirshfeld surfaces to quantify contact contributions (e.g., H⋯S vs. H⋯O interactions) .

Q. What in vitro assays are suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

- Kinase Inhibition : Luminescent ADP-Glo™ assays ( ).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT116, MDA-MB-231).

- Protein Disulfide Isomerase (PDI) Inhibition : Fluorescence polarization ( ) .

Data Contradictions and Resolution

- Stereochemical Outcomes : Microwave synthesis ( ) favors Z-isomers, while traditional reflux may yield E/Z mixtures. Polar solvents (e.g., DMF) stabilize Z-configuration via intramolecular H-bonding .

- Biological Activity Variability : Discrepancies in IC₅₀ values across studies ( vs. 12) may arise from assay conditions (e.g., ATP concentration). Standardize protocols using recombinant kinases and controls like staurosporine .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.